1-Methylindene

Catalog No.
S748941
CAS No.
767-59-9
M.F
C10H10
M. Wt
130.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylindene

CAS Number

767-59-9

Product Name

1-Methylindene

IUPAC Name

1-methyl-1H-indene

Molecular Formula

C10H10

Molecular Weight

130.19 g/mol

InChI

InChI=1S/C10H10/c1-8-6-7-9-4-2-3-5-10(8)9/h2-8H,1H3

InChI Key

LRTOHSLOFCWHRF-UHFFFAOYSA-N

SMILES

CC1C=CC2=CC=CC=C12

Canonical SMILES

CC1C=CC2=CC=CC=C12

Ethylene Inhibition in Plants

1-MCP acts as an ethylene inhibitor. Ethylene is a plant hormone that plays a role in ripening and senescence (aging) of fruits and vegetables. By inhibiting ethylene, 1-MCP can delay ripening and senescence, extending the shelf life of produce [1]. This application is particularly well-established in apples, where 1-MCP treatment has become a widely adopted practice [1].

Research is ongoing to explore the potential benefits of 1-MCP in other fruits and vegetables. Studies have shown varying effects on different produce types, with some showing significant shelf-life extension and others exhibiting minimal impact [1].

Here are some sources for further reading on 1-MCP and its effects on fruits and vegetables:

  • Watkins, C. B. (2006). The use of 1-MCP in postharvest handling: The state of the art.

1-Methylindene, also known as α-methylindene, is an organic compound with the molecular formula C₁₀H₁₀. It features a bicyclic structure that consists of a five-membered ring fused to a six-membered ring. This compound is a derivative of indene, which is characterized by its unique aromatic properties and reactivity due to the presence of the methyl group at the 1-position. The IUPAC Standard InChIKey for 1-methylindene is LRTOHSLOFCWHRF-UHFFFAOYSA-N, and it has a CAS Registry Number of 767-59-9 .

, including:

  • Electrophilic Aromatic Substitution: The methyl group can influence the electrophilic attack on the aromatic ring.
  • Diels-Alder Reactions: It can act as a diene or dienophile in cycloaddition reactions.
  • Ozonolysis: This reaction leads to the formation of ozonides, with the product distribution affected by solvent and temperature conditions .
  • Isomerization: 1-Methylindene can undergo isomerization to form different structural isomers, such as 2-methylindene .

Several methods exist for synthesizing 1-methylindene:

  • Friedel-Crafts Alkylation: This method involves the alkylation of indene using methyl halides in the presence of a Lewis acid catalyst.
  • Cyclization Reactions: Starting from appropriate precursors, cyclization can yield 1-methylindene through various pathways.
  • Photo

1-Methylindene finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic compounds.
  • Polymer Chemistry: The compound is used in producing certain types of polymers due to its reactive nature.
  • Research: It is utilized in studies exploring reaction mechanisms and properties of polycyclic aromatic hydrocarbons .

Interaction studies involving 1-methylindene have focused on its reactivity with other compounds. For example, it has been shown to interact with electrophiles and nucleophiles in various organic reactions. Additionally, research into its interactions with biological systems indicates potential pathways for drug development and understanding its effects on living organisms .

Several compounds share structural similarities with 1-methylindene. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
IndeneC₉H₈Parent compound; lacks methyl substitution
2-MethylindeneC₁₀H₁₀Methyl group at the 2-position; different reactivity
3-MethylindeneC₁₀H₁₀Methyl group at the 3-position; alters electronic effects
StyreneC₈H₈Vinyl group; used extensively in polymer production
α-MethylstyreneC₉H₁₀Contains both vinyl and methyl groups; different reactivity

XLogP3

3

Other CAS

29036-25-7
767-59-9

Wikipedia

1-methylindene

Dates

Last modified: 08-15-2023

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